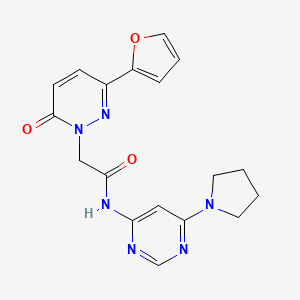
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure incorporates a furan ring, a pyridazine moiety, and a pyrimidine derivative, which are known for their diverse pharmacological properties.
The molecular formula of the compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The unique combination of functional groups suggests a potential for various biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of furan and pyridazine can inhibit tumor cell proliferation. For instance, compounds containing furan derivatives have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
- Antimicrobial Activity : The compound's structural features may confer antibacterial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is hypothesized to involve interactions with DNA and inhibition of DNA-dependent enzymes. This mechanism is common among compounds containing furan and pyridazine rings, which can bind to DNA and disrupt cellular processes .
Antitumor Studies
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For example:
- Cell Viability Assays : The compound was tested using MTS cytotoxicity assays, revealing IC50 values indicating effective inhibition of cell proliferation at low concentrations .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Studies
The antimicrobial activity was evaluated using broth microdilution methods against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL (specific data needed) |
| Staphylococcus aureus | Y μg/mL (specific data needed) |
The results indicated that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism and efficacy.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17(21-15-10-16(20-12-19-15)23-7-1-2-8-23)11-24-18(26)6-5-13(22-24)14-4-3-9-27-14/h3-6,9-10,12H,1-2,7-8,11H2,(H,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEXFPVISDAZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














